N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine
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Overview
Description
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound with a molecular formula of C9H11N3 and a molecular weight of 161.21 g/mol . This compound features a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of the N,N-dimethylamino group at the 7-position of the pyridine ring adds to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown to inhibit kinase activity .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may have good stability . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
The compound is known to be stable at room temperature, suggesting that it may be resistant to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a synthetic route may involve the reaction of cyclopentylamine with diisopropylethylamine (DIPEA) in ethyl acetate at room temperature, followed by further reactions involving various reagents such as 3,3-diethoxy-propyne, copper chloride, and 6-methylpicolinic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO), and catalysts such as copper chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit various biological activities.
Pyrazolopyrimidine derivatives: These compounds have a similar fused ring structure and are known for their kinase inhibitory activities.
Uniqueness
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to the presence of the N,N-dimethylamino group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-8-7(3-5-10-8)4-6-11-9/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFOECCKBGJVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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